
4-Acetylamino-5-chlorosalicylic acid
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Overview
Description
4-Acetylamino-5-chlorosalicylic acid is a useful research compound. Its molecular formula is C9H8ClNO4 and its molecular weight is 229.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
4-Acetylamino-5-chlorosalicylic acid is primarily studied for its anti-inflammatory and antimicrobial properties. Its structural similarity to salicylic acid suggests potential applications in treating conditions such as:
- Acne Vulgaris : Due to its anti-inflammatory properties, it may help reduce acne lesions by modulating inflammatory pathways.
- Psoriasis : Similar to salicylic acid, it could be beneficial in managing psoriasis through its keratolytic effects.
Case Studies
Research indicates that compounds related to this compound exhibit significant antifungal activity against various strains of Candida, including Candida albicans and Candida auris. In one study, derivatives demonstrated a reduction in biofilm formation and cell invasion at specific concentrations, highlighting their potential in treating fungal infections .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound derivatives. These compounds have shown cytotoxic effects against different cancer cell lines, including:
- Colon Cancer
- Breast Cancer
- Cervical Cancer
The mechanism of action often involves inducing apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapy .
Synthesis and Derivative Development
The synthesis of this compound typically involves several steps, including the acetylation of 5-chlorosalicylic acid. Various synthetic routes have been documented, enhancing yield and purity. For example:
- The reaction of 5-chloro-2-hydroxybenzoic acid with acetic anhydride produces the desired compound efficiently .
This compound also serves as an intermediate in the synthesis of other pharmacologically active agents, showcasing its versatility in drug development.
Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against several pathogens. The compound exhibits significant activity against both bacterial and fungal strains, suggesting its utility as a broad-spectrum antimicrobial agent.
Antioxidant Activity
Preliminary studies indicate that derivatives of this compound may possess antioxidant properties, potentially contributing to their therapeutic effects by mitigating oxidative stress in biological systems .
Properties
Molecular Formula |
C9H8ClNO4 |
---|---|
Molecular Weight |
229.62 g/mol |
IUPAC Name |
4-acetamido-5-chloro-2-hydroxybenzoic acid |
InChI |
InChI=1S/C9H8ClNO4/c1-4(12)11-7-3-8(13)5(9(14)15)2-6(7)10/h2-3,13H,1H3,(H,11,12)(H,14,15) |
InChI Key |
XIJJFVVIIPDBTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)O)C(=O)O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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